molecular formula C23H21NO2 B11356375 3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11356375
M. Wt: 343.4 g/mol
InChI Key: LHRFKSCHVPGGPE-UHFFFAOYSA-N
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Description

3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives The structure of this compound includes an indolinone core, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an o-nitrobenzyl derivative, under reducing conditions.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxybenzyl halide.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of specific biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    3-(2-chlorobenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one: Similar structure with a chloro group instead of an ethoxy group.

    3-(2-fluorobenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one: Similar structure with a fluoro group instead of an ethoxy group.

Uniqueness

The presence of the ethoxybenzyl group in 3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(2-ethoxyphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C23H21NO2/c1-2-26-22-15-9-6-10-17(22)16-20-19-13-7-8-14-21(19)24(23(20)25)18-11-4-3-5-12-18/h3-15,20H,2,16H2,1H3

InChI Key

LHRFKSCHVPGGPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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